4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine
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Overview
Description
4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a nitrophenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-methoxy-4-nitrobenzaldehyde with 2,2,2-trifluoroethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the cyclization of the amine with morpholine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Similar structure but with a trimethylsilyl group instead of a methoxy group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone moiety.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A fluorinated terphenyl compound.
Uniqueness
4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine is unique due to the combination of its trifluoromethyl, methoxy, and nitrophenyl groups attached to a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
4-[2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C13H15F3N2O4/c1-21-11-8-9(2-3-10(11)18(19)20)12(13(14,15)16)17-4-6-22-7-5-17/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
NCNQXAZUSRVQOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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